Z-Ser-Ala-OH
CAS No.: 24787-87-9
Cat. No.: VC3780692
Molecular Formula: C14H18N2O6
Molecular Weight: 310.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24787-87-9 |
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Molecular Formula | C14H18N2O6 |
Molecular Weight | 310.30 g/mol |
IUPAC Name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) |
Standard InChI Key | VWPKWOHWTBYMEQ-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Fundamental Properties
Z-Ser-Ala-OH, also known by its CAS number 24787-87-9, is a dipeptide with the molecular formula C₁₄H₁₈N₂O₆ and a molecular weight of 310.31 g/mol . The compound consists of serine (Ser) as the N-terminal amino acid and alanine (Ala) as the C-terminal amino acid, with the amino terminus protected by a benzyloxycarbonyl (Z) group. This structure provides specific chemical properties that make it suitable for peptide synthesis applications.
Structural Characteristics
The compound features several key functional groups:
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A benzyloxycarbonyl (Z) protecting group at the N-terminus
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A peptide bond connecting serine and alanine
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A hydroxyl group on the serine side chain
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A free carboxylic acid at the C-terminus
These structural features enable Z-Ser-Ala-OH to participate in various chemical reactions while maintaining the integrity of the peptide bond during synthetic procedures.
Physical and Chemical Properties
The physical and chemical properties of Z-Ser-Ala-OH are summarized in the following table:
Property | Value |
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CAS Number | 24787-87-9 |
Molecular Formula | C₁₄H₁₈N₂O₆ |
Molecular Weight | 310.31 g/mol |
Physical State | Solid |
Solubility | Soluble in DMSO |
Recommended Storage | -20°C |
The compound exhibits good solubility in organic solvents, particularly DMSO, which facilitates its use in various biochemical applications and synthetic procedures.
Synthesis Methods and Reactions
The synthesis of Z-Ser-Ala-OH typically involves multiple steps of protection, coupling, and deprotection procedures common in peptide chemistry. Based on the available literature, several synthetic approaches can be employed.
General Synthetic Approach
The common synthetic route for Z-Ser-Ala-OH involves:
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Protection of the amino group of serine with the Z (benzyloxycarbonyl) group
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Activation of the carboxyl group of the protected serine
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Coupling with alanine methyl or ethyl ester
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Selective deprotection of the C-terminal ester group to yield the free carboxylic acid
Specific Coupling Methods
Several coupling reagents and methods can be used for the synthesis of Z-Ser-Ala-OH, including:
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The azide method, as mentioned in the literature for similar peptide couplings
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The DCC (dicyclohexylcarbodiimide) method for peptide bond formation
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Active ester methods using HOBt (1-hydroxybenzotriazole) or similar additives
The choice of method depends on the specific requirements for yield, purity, and prevention of side reactions.
Applications in Peptide Chemistry
Z-Ser-Ala-OH serves as an important building block in peptide synthesis and has various applications in biochemical research.
Role in Peptide Synthesis
As a protected dipeptide, Z-Ser-Ala-OH can be used as a building block for the synthesis of larger peptides. The presence of the Z protecting group at the N-terminus allows for controlled peptide chain extension from the C-terminus. This is particularly valuable when synthesizing peptides containing the Ser-Ala sequence motif.
Research Applications
Z-Ser-Ala-OH has been utilized in various research contexts, including:
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Studies of enzyme-substrate interactions
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Development of peptide-based drugs
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Investigation of structure-activity relationships in bioactive peptides
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Synthetic methodology research
Its defined structure and chemical properties make it a reliable tool for researchers working in peptide chemistry and related fields.
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 3.2226 mL | 16.1129 mL | 32.2258 mL |
5 mM | 0.6445 mL | 3.2226 mL | 6.4452 mL |
10 mM | 0.3223 mL | 1.6113 mL | 3.2226 mL |
Comparative Analysis with Related Compounds
To understand the unique properties and applications of Z-Ser-Ala-OH, it is valuable to compare it with structurally related compounds.
Comparison with Z-Ala-Ser-OH
Z-Ala-Ser-OH is an isomeric dipeptide with the same amino acid components but in reverse order. The key differences include:
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Different chromatographic properties due to altered hydrophobicity
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Potentially different reactivity patterns in peptide coupling reactions
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Varied biological recognition properties when incorporated into larger peptides
These differences highlight the importance of amino acid sequence in determining the chemical and biological properties of peptide compounds.
Comparison with Other Protected Dipeptides
When compared to other Z-protected dipeptides, Z-Ser-Ala-OH shows distinctive properties due to the presence of the serine hydroxyl group, which can:
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Participate in hydrogen bonding
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Serve as a nucleophile in certain reactions
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Influence solubility and conformational preferences
This comparative analysis emphasizes the unique chemical profile of Z-Ser-Ala-OH and its specific utility in peptide chemistry.
Research Findings and Biochemical Significance
The research literature indicates several significant findings regarding Z-Ser-Ala-OH and its biochemical relevance.
Role in Enzymatic Studies
Z-Ser-Ala-OH and similar protected peptides have been used in studies investigating enzyme mechanisms, particularly those involving proteases and peptidases. The protected dipeptide structure allows for controlled interaction with enzymatic active sites, providing insights into substrate recognition and catalytic mechanisms.
Structure-Activity Relationships
Research involving Z-Ser-Ala-OH has contributed to our understanding of structure-activity relationships in peptide chemistry. The specific arrangement of functional groups in this compound influences its:
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Binding affinity to target enzymes
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Susceptibility to enzymatic cleavage
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Conformational preferences in solution
These characteristics make Z-Ser-Ala-OH a valuable tool for studying the fundamental principles of peptide-based interactions in biological systems.
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize Z-Ser-Ala-OH and confirm its identity and purity.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used for the analysis of Z-Ser-Ala-OH, allowing for:
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Confirmation of purity
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Separation from synthetic byproducts
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Quantitative determination in complex mixtures
Typical HPLC conditions might include a C18 reverse-phase column with a gradient elution system using acetonitrile and water with 0.1% trifluoroacetic acid.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are powerful tools for structural confirmation of Z-Ser-Ala-OH:
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¹H NMR provides information about proton environments, confirming the presence of characteristic functional groups
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¹³C NMR reveals the carbon skeleton structure
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Mass spectrometry confirms the molecular weight and can provide fragmentation patterns specific to the compound
These analytical methods ensure the identity and quality of Z-Ser-Ala-OH for research applications.
Current and Future Research Directions
The ongoing research involving Z-Ser-Ala-OH and related compounds suggests several promising directions for future investigation.
Development of New Synthetic Methodologies
Researchers continue to explore efficient and environmentally friendly methods for synthesizing protected peptides like Z-Ser-Ala-OH. These efforts focus on:
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Minimizing the use of toxic reagents
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Improving yields and stereoselectivity
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Developing solid-phase and flow chemistry approaches
Such methodological advancements could enhance the accessibility and utility of Z-Ser-Ala-OH in various research contexts.
Exploration of Novel Applications
The unique structure and properties of Z-Ser-Ala-OH suggest potential applications beyond traditional peptide synthesis, including:
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Development of peptidomimetic drug candidates
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Creation of peptide-based materials with specific functional properties
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Use as a probe for studying biomolecular interactions
These emerging research areas highlight the continuing relevance of Z-Ser-Ala-OH in contemporary biochemical research.
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